molecular formula C13H11B B1588497 4-Bromo-2-methylbiphenyl CAS No. 5002-26-6

4-Bromo-2-methylbiphenyl

Cat. No. B1588497
CAS RN: 5002-26-6
M. Wt: 247.13 g/mol
InChI Key: ZBNARPVMXYNXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methylbiphenyl is a chemical compound with the molecular formula C13H11Br . It has a molecular weight of 247.13 . The IUPAC name for this compound is 4-bromo-2-methyl-1,1’-biphenyl .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-methylbiphenyl is 1S/C13H11Br/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3 . This code provides a specific representation of the molecule’s structure.

It should be stored at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties like boiling point, refractive index, etc., are not available in the search results.

Scientific Research Applications

Metabolism and Biochemical Pharmacology

4-Bromo-2-methylbiphenyl has been studied for its metabolism in vivo, particularly in rabbits. Research has shown that it metabolizes into mono and dihydroxylated metabolic products, such as 4′-bromo-4-biphenylol and 4′-bromo-3,4-biphenyldiol. This process involves metabolism via an arene oxide, leading to the formation of catechols, and has implications for understanding the biochemical pathways of similar compounds (Kohli et al., 1978).

Synthesis and Chemical Processing

The synthesis of methyl 4′-bromomethyl-2-carboxylate from 2-cyano-4′-methylbiphenyl has been explored, highlighting a process involving hydrolysis, esterification, and bromination. This process emphasizes the compound's utility in chemical synthesis and its potential for various industrial applications (Lin Ying-ming, 2006).

Application in Liquid Crystal Display Materials

4-Bromo-2-methylbiphenyl serves as a key intermediate in synthesizing liquid crystal display materials. Studies have investigated the synthesis of 4-bromo-4'-hydroxybiphenyl, a derivative, demonstrating its significance in the production of advanced electronic materials (Ren Guo-du, 2001).

Ecotoxicological Evaluation

Research on the ecotoxicological impacts of similar biphenyl compounds, such as 4-aminobiphenyl, has been conducted. This involves evaluating the toxic effects on various organisms and cells, underscoring the environmental and health implications of biphenyl derivatives (Cheng Jiangning et al., 2004).

Advanced Material Synthesis

Studies on the synthesis and structural analysis of copper(II) and oxido-vanadium(IV) complexes using 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol have been carried out. This research is crucial for understanding the properties of these complexes and their potential applications in material science (Takjoo et al., 2013).

Safety And Hazards

The safety information for 4-Bromo-2-methylbiphenyl includes several hazard statements: H315, H319, and H335 . These codes correspond to specific hazards, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing the dust, mist, gas, or vapors; avoiding contact with skin and eyes; and using personal protective equipment .

properties

IUPAC Name

4-bromo-2-methyl-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNARPVMXYNXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433422
Record name 4-BROMO-2-METHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylbiphenyl

CAS RN

5002-26-6
Record name 4-BROMO-2-METHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methylbiphenyl
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methylbiphenyl
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-methylbiphenyl
Reactant of Route 4
4-Bromo-2-methylbiphenyl
Reactant of Route 5
4-Bromo-2-methylbiphenyl
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-methylbiphenyl

Citations

For This Compound
8
Citations
W SCHROEDER - 1958 - search.proquest.com
… In sequence D the structure of 4-bromo-2*-methylbiphenyl was determined by permanganate oxidation to the acid, following by ring closure of the acid chloride to the known 2-…
Number of citations: 2 search.proquest.com
RA Benkeser, W Schroeder… - Journal of the American …, 1958 - ACS Publications
Quantitative evidence is presented for the operation of a conjugative effect between the rings of biphenyl during electrophilic substitution. Evidence for the operation of an important …
Number of citations: 43 pubs.acs.org
M Gomberg, JC Pernert - Journal of the American Chemical …, 1926 - ACS Publications
The amount ofoil in the seeds of Johannesia Princeps was determined by cold pressing and by extraction with ether. 2. The physical and chemical properties of the oil were determined, …
Number of citations: 84 pubs.acs.org
A Antenucci, M Barbero, S Dughera, G Ghigo - Tetrahedron, 2020 - Elsevier
… Mixture of 4-bromo-2′-methylbiphenyl; 4-bromo-3′-methylbiphenyl; 4-bromo-4′-… The ratio (%) of 4-bromo-2′-methylbiphenyl/4-bromo-3′-methylbiphenyl/4-bromo-4′-…
Number of citations: 11 www.sciencedirect.com
M Barbero, S Dughera - Tetrahedron, 2018 - Elsevier
Arenediazonium o-benzenedisulfonimides have been used as efficient electrophilic partners in Au(I) catalysed Suzuki coupling reactions. The synthetic protocol is general, easy and …
Number of citations: 19 www.sciencedirect.com
R Shetty, KK Moffett - Tetrahedron letters, 2006 - Elsevier
… With the aryl bromides 3a–c and commercially available 4-bromo-2-methylbiphenyl in hand, we proceeded to explore the palladium catalyzed enolate coupling. We chose a catalyst …
Number of citations: 8 www.sciencedirect.com
JC Pernert - 1926 - Mack Printing Company
Number of citations: 2
S Thapa, AS Vangala, R Giri - Synthesis, 2016 - thieme-connect.com
We report an efficient copper(I) iodide catalyzed cross-coupling of diarylzinc reagents with aryl iodides. The reaction proceeds under ligand-free conditions at low catalyst loading (5 mol…
Number of citations: 18 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.